7-(4-Nitrophenyl)heptanoic acid
Overview
Description
7-(4-Nitrophenyl)heptanoic acid is an organic compound characterized by a heptanoic acid chain attached to a nitrophenyl group at the seventh carbon. This compound is notable for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Nitrophenyl)heptanoic acid typically involves the nitration of phenylheptanoic acid derivatives. A common method includes the Friedel-Crafts acylation of benzene with heptanoic acid chloride, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amino derivatives
Substitution: Varied substituted phenylheptanoic acids
Scientific Research Applications
7-(4-Nitrophenyl)heptanoic acid is used extensively in scientific research due to its versatile chemical properties:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 7-(4-Nitrophenyl)heptanoic acid exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
- 4-Nitrophenylacetic acid
- 4-Nitrophenylpropanoic acid
- 4-Nitrophenylbutanoic acid
Comparison: 7-(4-Nitrophenyl)heptanoic acid is unique due to its longer heptanoic acid chain, which can influence its reactivity and solubility compared to shorter-chain analogs like 4-nitrophenylacetic acid or 4-nitrophenylpropanoic acid. This longer chain can also affect the compound’s interaction with biological molecules and its overall stability in various chemical environments.
Properties
IUPAC Name |
7-(4-nitrophenyl)heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGPAKSYZIIBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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